Evidence 1: Lower Lipophilicity (LogP) Than the 3,3-Difluoroazetidine Analog While Retaining Equivalent TPSA
The target compound exhibits a computed LogP of 1.85 (Leyan) or XLogP3 of 1.7 (PubChem), whereas the 3,3-difluoroazetidine analog 2-(3,3-difluoroazetidin-1-yl)-5-fluorobenzaldehyde (CAS 1774893-74-1) shows a LogP of 2.09 despite having an essentially identical TPSA of 20.31 Ų . Both compounds share zero H-bond donors, three H-bond acceptors, and two rotatable bonds; the LogP difference of 0.24–0.39 log units corresponds to an estimated ~1.7–2.5× difference in octanol-water partition coefficient, meaning the target compound is measurably more hydrophilic. This differentiation arises from the mono-fluoro benzaldehyde motif versus the gem-difluoro azetidine substitution pattern.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.85 (Leyan); XLogP3 = 1.7 (PubChem) |
| Comparator Or Baseline | 2-(3,3-Difluoroazetidin-1-yl)-5-fluorobenzaldehyde (CAS 1774893-74-1): LogP = 2.09 (Leyan) |
| Quantified Difference | ΔLogP = 0.24 (Leyan vs. Leyan) or 0.39 (PubChem XLogP3 vs. Leyan); ~1.7–2.5× lower lipophilicity for target |
| Conditions | Computed via XLogP3 (PubChem 2021.05.07) and Leyan proprietary algorithm; both compounds evaluated as neutral species |
Why This Matters
Lower LogP at equivalent TPSA suggests better aqueous solubility and a more favorable absorption-distribution profile for the target compound, which is a critical consideration when selecting a building block for oral bioavailability optimization.
